Cantharidin

Overview

Description

Cantharidin is a naturally occurring terpenoid produced by blister beetles, particularly those in the family Meloidae . It is a colorless, odorless fatty substance known for its potent vesicant (blistering) properties . Historically, this compound has been used in traditional medicine for various purposes, including as an aphrodisiac and a treatment for warts .

Scientific Research Applications

Cantharidin has a wide range of scientific research applications:

Biology: In biological research, this compound is used to study cell signaling pathways and enzyme inhibition.

Medicine: Medically, this compound is used topically to treat warts and molluscum contagiosum.

Safety and Hazards

Future Directions

Mechanism of Action

Cantharidin exerts its effects by inhibiting protein phosphatase 2A (PP2A), an enzyme involved in various cellular processes . This inhibition leads to the disruption of cell signaling pathways, resulting in cell death. This compound also activates serine proteases, which break down proteins in the cell membrane, leading to cell lysis .

Similar Compounds:

Northis compound: A demethylated derivative of this compound with similar anticancer properties.

Cantharimides: Derivatives of this compound with modifications at the anhydride moiety.

Uniqueness: this compound is unique due to its potent vesicant properties and its ability to inhibit PP2A. This makes it a valuable tool in both medical and research applications .

Biochemical Analysis

Biochemical Properties

Cantharidin interacts with various enzymes and proteins. It is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to suppress cell proliferation via JAK2/STAT3, PI3K/Akt, and p38 MAPK pathway regulation . Moreover, this compound can function as an inhibitor of protein phosphatase 2 A (PP2A) to induce DNA damage and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces DNA damage via KDM4A-dependent H3K36 methylation . It also inhibits HCC development through p38 MAPK, JAK2/STAT3, PI3K/Akt and LC3 related autophagy pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound treatment results in a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, mitochondrial membrane potential, and induces apoptosis and necrosis in DL cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The estimated minimum lethal dose of this compound in horses is 0.5–1 mg this compound per kg of body weight . As few as 4–6 g of dried beetles may be fatal to a horse .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that this compound could cause hepatotoxicity by increasing the level of glutathione and downregulating the level of 3-sulfalanine in mice, resulting in disturbed glutathione and taurine metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In females, this compound is first absorbed by spermatophoral receptacle in high volume while at the same time goes through ovary and is distributed upon eggs .

Subcellular Localization

It is known that this compound is absorbed by lipids in the membrane of epidermal keratinocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cantharidin can be synthesized through several methods, including the Diels-Alder cycloaddition reaction. This reaction involves the formation of a key intermediate, which is then converted into this compound through a series of steps . Another method involves palladium-mediated carbonylation to generate intermediates that lead to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from blister beetles. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound . This method is labor-intensive and requires careful handling due to the toxic nature of the compound.

Chemical Reactions Analysis

Types of Reactions: Cantharidin undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce cantharidic acid.

Substitution: Substitution reactions can occur at the anhydride moiety of this compound, resulting in the formation of various derivatives.

Major Products: The major products formed from these reactions include cantharidic acid and various reduced or substituted derivatives of this compound .

properties

| { "Design of the Synthesis Pathway": "Cantharidin can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "2,5-dimethoxybenzoic acid", "phosphorus pentachloride", "thionyl chloride", "3,4-dihydroxybenzaldehyde", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "sulfuric acid", "potassium hydroxide", "methyl iodide" ], "Reaction": [ "2,5-dimethoxybenzoic acid is converted to the corresponding acid chloride using phosphorus pentachloride.", "The acid chloride is then reacted with thionyl chloride to yield the acid chloride intermediate.", "The acid chloride intermediate is then reacted with 3,4-dihydroxybenzaldehyde in the presence of sodium hydroxide to form the corresponding ester.", "The ester is reduced using sodium borohydride to yield the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride and acetic acid to form the corresponding acetate.", "The acetate is then reacted with sulfuric acid to form the corresponding sulfonic acid.", "The sulfonic acid is then treated with potassium hydroxide and methyl iodide to form Cantharidin." ] } | |

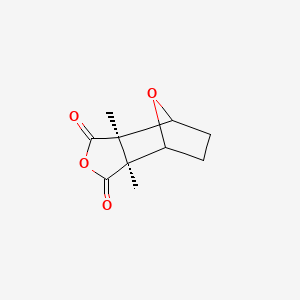

CAS RN |

56-25-7 |

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+ |

InChI Key |

DHZBEENLJMYSHQ-OBDNUKKESA-N |

Isomeric SMILES |

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3 |

SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

Canonical SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

Appearance |

Solid powder |

boiling_point |

Sublimes at 230 °F (EPA, 1998) Sublimes @ 84 °C |

Color/Form |

Orthorhombic plates, scales |

melting_point |

424 °F (EPA, 1998) 218 °C |

Other CAS RN |

56-25-7 |

physical_description |

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998) |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils. SOL IN CONCN SULFURIC ACID, ACETIC ACID SLIGHTLY SOL IN BENZENE, ALCOHOL In water, 31 mg/l @ 20 °C. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

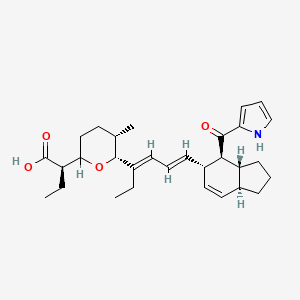

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)